molecular formula C16H13BrN2O3 B2949003 2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-60-0

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2949003
CAS RN: 921890-60-0
M. Wt: 361.195
InChI Key: CMSHXDUGHROOIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzamide group attached to a tetrahydrobenzo[f][1,4]oxazepin ring. The presence of the bromine atom indicates that it might be involved in various chemical reactions .

Scientific Research Applications

Antimicrobial Agent

The structure of this compound suggests potential antimicrobial properties. Similar structures have been synthesized and evaluated for their effectiveness against various bacteria, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . The bromine substituent could potentially enhance these properties, making it a candidate for further study in the development of new antimicrobial drugs.

Anti-inflammatory and Analgesic

Compounds with similar structures have shown anti-inflammatory and analgesic activities. They could serve as a basis for the development of new medications that offer pain relief and reduce inflammation, with a focus on minimizing the ulcerogenic index compared to existing drugs like indomethacin and celecoxib .

Quorum Sensing Inhibitor

This compound has been identified as an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . This application is particularly relevant in the context of bacterial communication and could lead to new ways of controlling bacterial populations and biofilm formation.

Mechanism of Action

Target of Action

aeruginosa . These targets play a crucial role in bacterial communication and pathogenesis.

Mode of Action

This interaction could lead to changes in the target’s conformation and activity, disrupting the normal biochemical processes within the cell .

Biochemical Pathways

This disruption could have downstream effects on bacterial virulence, biofilm formation, and antibiotic resistance .

Pharmacokinetics

The tetrahydrobenzo[f][1,4]oxazepin moiety could also influence its metabolic stability .

Result of Action

If it acts as an inhibitor of bacterial quorum sensing, it could potentially reduce bacterial virulence and biofilm formation, making bacterial infections easier to treat .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to bind to its targets. The presence of other compounds could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

properties

IUPAC Name

2-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSHXDUGHROOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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